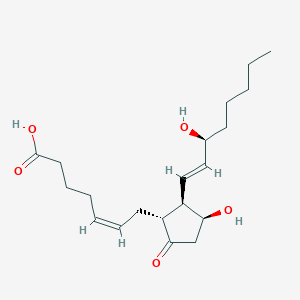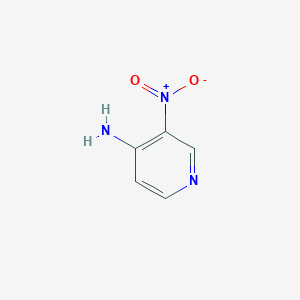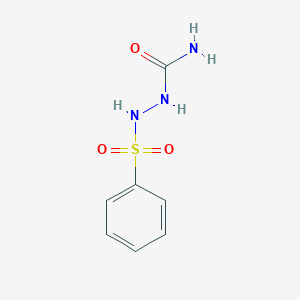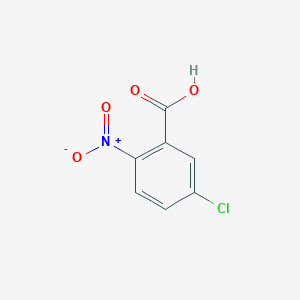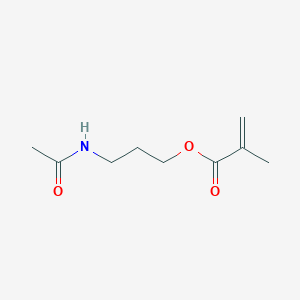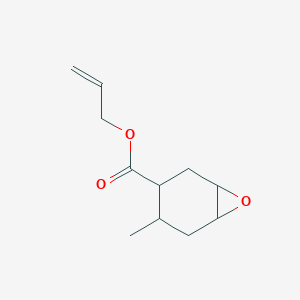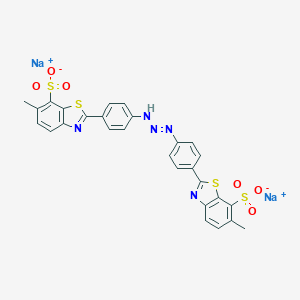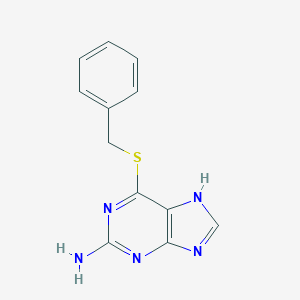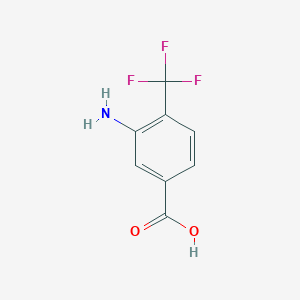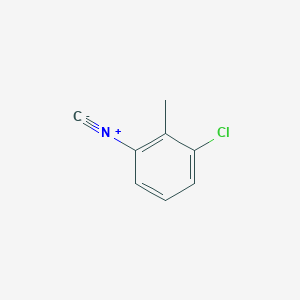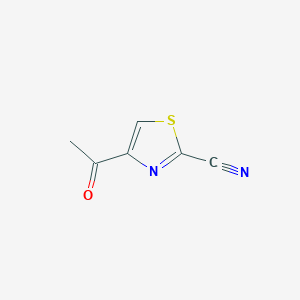
4-(トリフルオロメチル)フェニルイソチオシアネート
概要
説明
It is a compound with the molecular formula CF3C6H4NCS and a molecular weight of 203.18 g/mol . This compound is known for its applications in organic synthesis and as a building block for various chemical reactions.
科学的研究の応用
4-(Trifluoromethyl)phenyl isothiocyanate has a wide range of scientific research applications:
作用機序
Target of Action
4-(Trifluoromethyl)phenyl isothiocyanate is a derivative of isothiocyanate Isothiocyanates are known to interact with a variety of biological targets, including proteins and enzymes .
Mode of Action
It is known that isothiocyanates can form covalent bonds with biological macromolecules, which can lead to changes in their function . For instance, phenyl isothiocyanate is used in the Edman degradation, a process used to sequence amino acids in a protein .
Biochemical Pathways
Isothiocyanates in general are known to affect various biochemical pathways, including those involved in cell proliferation and apoptosis .
Pharmacokinetics
It is known that the compound is solid at room temperature and has a boiling point of 81 °c . These properties may influence its bioavailability.
Result of Action
Isothiocyanates are known to have various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethyl)phenyl isothiocyanate. For instance, the compound is sensitive to heat and moisture . Therefore, it should be stored under inert gas at a temperature between 0-10°C . Additionally, it is known to cause respiratory irritation, skin irritation, and serious eye irritation , suggesting that its handling and use require appropriate safety measures.
生化学分析
Biochemical Properties
For instance, phenyl isothiocyanate is used in the Edman degradation, a process used to sequence amino acids in a peptide . In this reaction, phenyl isothiocyanate reacts with the amino terminus of the peptide to form a phenylthiocarbamoyl derivative
Cellular Effects
Isothiocyanates are generally known to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As mentioned earlier, isothiocyanates can react with amino groups in peptides and proteins This suggests that 4-(Trifluoromethyl)phenyl isothiocyanate could potentially interact with biomolecules in a similar manner, leading to changes in enzyme activity or gene expression
準備方法
4-(Trifluoromethyl)phenyl isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 4-(trifluoromethyl)aniline with thiophosgene. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the isothiocyanate group . Another method involves the reaction of 4-(trifluoromethyl)phenylamine with carbon disulfide and a dehydrating agent like phosphorus oxychloride . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4-(Trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines to form thiourea derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Common reagents used in these reactions include amines, alcohols, and bases like triethylamine. The major products formed from these reactions are typically thiourea derivatives and heterocyclic compounds.
類似化合物との比較
4-(Trifluoromethyl)phenyl isothiocyanate can be compared with other isothiocyanate derivatives, such as:
Phenyl isothiocyanate: Lacks the trifluoromethyl group, making it less reactive in certain reactions.
4-Fluorophenyl isothiocyanate: Contains a fluorine atom instead of a trifluoromethyl group, which affects its reactivity and applications.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Contains two trifluoromethyl groups, which can enhance its reactivity and make it suitable for different applications.
The presence of the trifluoromethyl group in 4-(Trifluoromethyl)phenyl isothiocyanate imparts unique properties, such as increased electrophilicity and stability, making it a valuable compound in various chemical and industrial applications.
特性
IUPAC Name |
1-isothiocyanato-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEVDFQAYLIBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167771 | |
| Record name | 4-(Trifluoromethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1645-65-4 | |
| Record name | 4-(Trifluoromethyl)phenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
